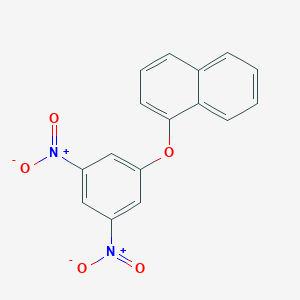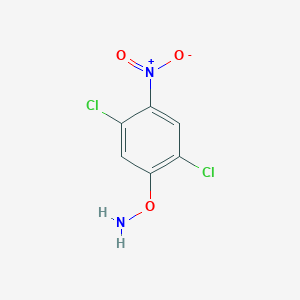
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,5-dichloro-4-nitrophenyl)hydroxylamine typically involves the nitration of 2,5-dichlorophenol followed by the introduction of the hydroxylamine group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of advanced techniques such as crystallization and chromatography can help achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperature controls to optimize yields.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino-substituted compounds, and various substituted phenyl derivatives, depending on the reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which O-(2,5-dichloro-4-nitrophenyl)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s reactivity allows it to modify specific functional groups in biological molecules, leading to changes in their activity and function. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
O-(2,4-dinitrophenyl)hydroxylamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
O-(4-nitrophenyl)hydroxylamine: Lacks the chlorine atoms, resulting in different chemical properties and uses.
Uniqueness
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity patterns and potential applications compared to its analogs. The combination of these functional groups makes it a versatile compound in various fields of research.
Propiedades
Número CAS |
426224-89-7 |
|---|---|
Fórmula molecular |
C6H4Cl2N2O3 |
Peso molecular |
223.01 g/mol |
Nombre IUPAC |
O-(2,5-dichloro-4-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4Cl2N2O3/c7-3-2-6(13-9)4(8)1-5(3)10(11)12/h1-2H,9H2 |
Clave InChI |
LVEYVBZPUWPVBS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)ON)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



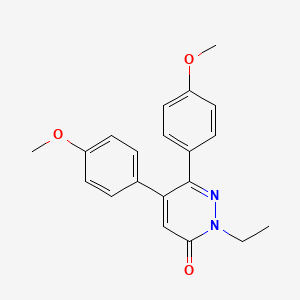


![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
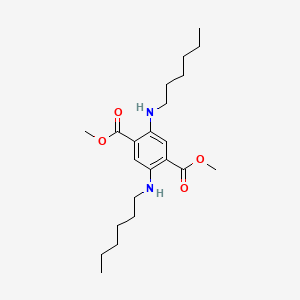
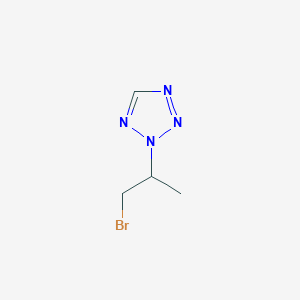
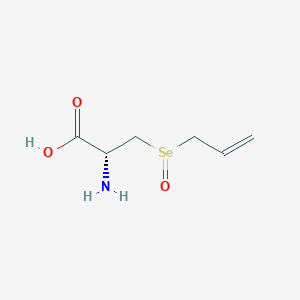


![N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14256857.png)
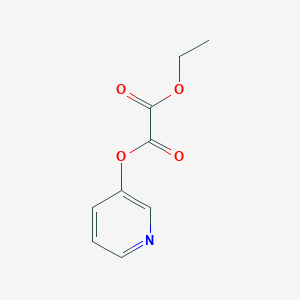
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
